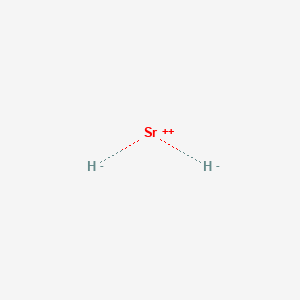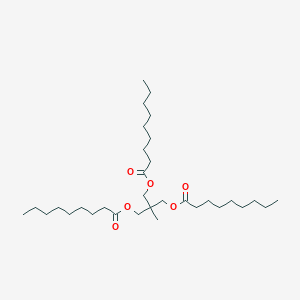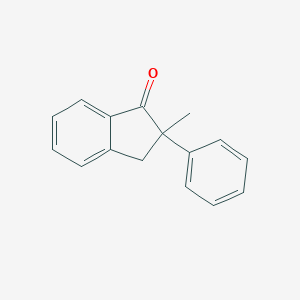
hydrure de strontium
Vue d'ensemble
Description
Strontium hydride (SrH2) is an inorganic compound composed of strontium and hydrogen atoms. It is a white, odourless, and low-toxicity solid that is insoluble in water. SrH2 is a versatile material with many potential applications in research and industry, such as in the synthesis of other compounds, as a reducing agent, catalyst, and in the production of semiconductors and other materials.
Applications De Recherche Scientifique
Composés superioniques
L'hydrure de strontium a été identifié comme un composé superionique avec la plus forte teneur en hydrogène connue à ce jour . Il est stable à des pressions de 80 à 140 gigapascals (environ un million d'atmosphères). Le composé obtenu possède des atomes d'hydrogène mobiles, capables de transporter la charge . Cette découverte est importante dans l'étude des supraconducteurs à haute température .
Physique à haute pression
L'this compound est utilisé dans la recherche en physique à haute pression. Des expériences de diffraction des rayons X sur poudre et des calculs à partir de principes premiers ont été effectués pour étudier la possibilité d'une transition de phase structurale dans l'this compound à des pressions supérieures à 50 GPa . Les résultats confirment une transition précédemment rapportée de la structure de la cotunnite à la structure de la Ni2In à environ 8 GPa .
Synthèse de polyhydrures
L'this compound est utilisé dans la synthèse de polyhydrures. Un groupe de recherche a mené une expérience sur la synthèse de polyhydrures de strontium, dopant l'hydrogène moléculaire avec du strontium . L'expérience a confirmé la formation de polythis compound stable .
Prédiction de la structure cristalline
L'algorithme USPEX, un algorithme unique en son genre pour prédire les structures cristallines, a prédit théoriquement que le composé stable SrH22 devrait exister à des pressions de 80 à 140 GPa . Cette application de l'this compound est importante dans le domaine de la cristallographie .
Supraconducteurs à haute température
Le but ultime de l'étude de ces composés ‘étranges’ comme l'this compound est de déterminer ceux qui sont supraconducteurs à une température proche de la température ambiante et à une pression au moins élevée, voire basse
Safety and Hazards
Orientations Futures
The future directions of Strontium hydride research could involve investigating the phase stabilities and structures of SrH2n (n = 1–5) in the pressure range of 50–300 GPa . The high-pressure polymorphs reveal a variety of hydrogen structural units . A novel graphene-like H-layer structure was found to exist in SrH10 at 300 GPa . This provides an opportunity for an in-depth analysis of the chemical bonding in the high-pressure polyhydrides .
Mécanisme D'action
Target of Action
Strontium hydride primarily targets the hydride ion conductivity in various materials . It has been studied for its potential to enhance hydride ion conductivity through the creation of hydride ion vacancies .
Mode of Action
Strontium hydride interacts with its targets by creating hydride ion vacancies . These vacancies are expected to enhance hydride ion conductivity and provide more insight into the conduction mechanism . In addition, strontium hydride can react with water to produce hydrogen and strontium hydroxide .
Biochemical Pathways
The primary biochemical pathway influenced by strontium hydride involves the transfer of hydride ions . The creation of hydride ion vacancies can significantly affect the conductivity behavior of materials .
Pharmacokinetics
Its influence on hydride ion conductivity suggests potential impacts on bioavailability .
Result of Action
The primary result of strontium hydride’s action is the enhancement of hydride ion conductivity . This is achieved through the creation of hydride ion vacancies . Additionally, when strontium hydride reacts with water, it produces hydrogen and strontium hydroxide .
Action Environment
The action of strontium hydride can be influenced by various environmental factors. For instance, the presence of water can trigger a reaction that produces hydrogen and strontium hydroxide . Additionally, the presence of other elements, such as sodium, can affect the formation of hydride ion vacancies .
Propriétés
IUPAC Name |
strontium;hydride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sr.2H/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYCUIABXVBCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SrH2, H2Sr | |
| Record name | Strontium hydride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Strontium_hydride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13598-33-9 | |
| Record name | Strontium hydride (SrH2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strontium hydride (SrH2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Strontium dihydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the basic structure of strontium hydride?
A1: Strontium hydride (SrH2) typically adopts an orthorhombic crystal structure at ambient conditions. This structure can be described as a slightly distorted cubic close packing of strontium atoms, with hydride ions (H-) occupying octahedral interstitial sites. []
Q2: What are the molecular formula, weight, and spectroscopic characteristics of SrH2?
A2: Strontium hydride has the molecular formula SrH2. Its molecular weight is 89.632 g/mol. Spectroscopically, SrH2 and its deuterated analogue SrD2 have been studied using techniques like Fourier transform electronic spectroscopy. []
Q3: How is strontium hydride typically synthesized?
A3: Several methods exist for SrH2 synthesis. One approach involves the direct reaction of strontium metal with hydrogen gas at elevated temperatures. [] Another method utilizes the reaction of strontium amide (SrNH) with strontium hydride, resulting in a mixed hydride-imide-nitride phase. []
Q4: Can strontium hydride act as a reducing agent?
A5: Yes, SrH2 can act as a strong reducing agent. For instance, it has been shown to reduce 9-fluorenone to its corresponding ketyl radical, forming a strontium ketyl complex. []
Q5: What are the potential catalytic applications of SrH2?
A6: Strontium hydride complexes have been explored as catalysts for various organic transformations, including alkene hydrogenation [] and the dehydrocoupling of amines and boranes. []
Q6: How does the catalytic activity of SrH2 compare to other alkaline-earth metal hydrides?
A7: Theoretical studies suggest that the bond dissociation energy (BDE) of the Ae–H bond plays a crucial role in the catalytic activity of alkaline-earth metal hydrides. While SrH2 shows promise in certain reactions, its activity can be lower compared to calcium analogues due to a shift in the monomer-dimer equilibrium, which is essential for the catalytic cycle. []
Q7: How is computational chemistry used to study SrH2?
A8: Density functional theory (DFT) calculations have been instrumental in understanding the bonding, structure, and reactivity of SrH2. These calculations provide insights into electronic properties, reaction mechanisms, and the role of SrH2 as a catalyst. [, ]
Q8: Have there been theoretical studies on the high-pressure behavior of SrH2?
A9: Yes, computational studies have predicted the existence of high-pressure polymorphs of SrH2 with varying stoichiometries (SrH2n, n = 1-5). These studies suggest the formation of intriguing hydrogen structural units, including linear and bent H3 units and even graphene-like H-layers under extreme compression. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)






